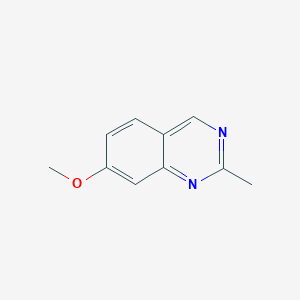

7-Methoxy-2-methylquinazoline

Description

Properties

IUPAC Name |

7-methoxy-2-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-11-6-8-3-4-9(13-2)5-10(8)12-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKLOSOKXIHFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C=CC(=CC2=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308256 | |

| Record name | 7-Methoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-41-5 | |

| Record name | 7-Methoxy-2-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 2 Methylquinazoline and Its Analogues

Classical Cyclocondensation Approaches to Quinazoline (B50416) Formation

The foundational methods for constructing the quinazoline ring system often rely on the cyclocondensation of appropriately substituted benzene (B151609) rings with a nitrogen-containing component.

Reactions Involving Anthranilic Acid Derivatives and Nitrogenous Reagents

A well-established route to quinazoline derivatives involves the reaction of anthranilic acid and its derivatives with various nitrogenous reagents. researchgate.netbu.edu.egnih.gov The Niementowski quinazoline synthesis, a historically significant method, involves the reaction of anthranilic acids with amides to form 3,4-dihydro-4-oxoquinazolines (3H-quinazolin-4-ones). nih.govnih.gov While effective, this method often requires high temperatures and long reaction times. nih.gov

Variations of this approach include the use of formamide (B127407), which upon heating with anthranilic acid, leads to the formation of quinazolin-4(3H)-one through dehydration and cyclization. bu.edu.eg To improve efficiency and overcome the harsh conditions of traditional heating, microwave-assisted synthesis has been employed. For instance, the use of acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 as solid supports in a solvent-free microwave-assisted reaction between anthranilic acids and formamide has been shown to significantly reduce reaction times and improve yields. nih.gov

Condensation Reactions with 2-Amino-methyl-4-methoxybenzoate Precursors

Another classical approach involves the use of precursors like 2-amino-methyl-4-methoxybenzoate. The condensation of this compound with acetic anhydride (B1165640) can yield a cyclic intermediate, 2-methyl-4,5-disubstituted-1,3-benzoxazin-4-one. gsconlinepress.comgsconlinepress.comjddtonline.info This oxazinone can then be further reacted with reagents like hydrazine (B178648) hydrate (B1144303) to produce 2,3-disubstituted quinazolin-4-ones. gsconlinepress.comgsconlinepress.comjddtonline.info Computational studies have been conducted to understand the reaction mechanism of the cyclocondensation between methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and formamide, providing insights into the electronic interactions and reaction pathways at a theoretical level. researchgate.netunamur.be

Advanced Synthetic Strategies and Chemical Transformations

In recent years, the focus has shifted towards the development of more efficient, atom-economical, and environmentally benign methods for quinazoline synthesis.

Metal-Catalyzed Synthetic Routes to Quinazoline Derivatives

Transition-metal-catalyzed reactions have become indispensable tools in the synthesis of quinazolines, offering novel and efficient pathways to these heterocyclic scaffolds. nih.govfrontiersin.org Various metals, including manganese, iron, cobalt, and copper, have been successfully employed. mdpi.commdpi.com

Manganese (Mn)-catalyzed synthesis: Manganese-catalyzed reactions, valued for being earth-abundant and less toxic, have been utilized in the synthesis of quinazolines through acceptorless dehydrogenative coupling (ADC). For example, the reaction of 2-aminobenzyl alcohols with benzonitriles in the presence of a manganese-pincer complex can generate quinazolines. nih.gov

Iron (Fe)-catalyzed synthesis: Iron catalysis offers an environmentally benign and atom-economical approach. The acceptorless dehydrogenation coupling of (2-aminophenyl)methanols with benzamides using catalytic amounts of iron(II) chloride tetrahydrate is an effective method for quinazoline synthesis. researchgate.net

Cobalt (Co)-catalyzed synthesis: Cobalt catalysts have shown high activity in the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles, affording a variety of quinazoline derivatives in good to excellent yields under relatively mild conditions. mdpi.comresearchgate.net

Copper (Cu)-catalyzed synthesis: Copper catalysts have been used in one-pot, three-component annulation reactions for the synthesis of quinazoline derivatives from diversely substituted benzaldehydes, benzylamines, and anilines. mdpi.com

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Manganese (Mn) | Acceptorless Dehydrogenative Coupling (ADC) | 2-aminobenzyl alcohols and benzonitriles | Earth-abundant, less toxic metal | nih.gov |

| Iron (Fe) | Acceptorless Dehydrogenative Coupling (ADC) | (2-aminophenyl)methanols and benzamides | Atom-economical, environmentally benign | researchgate.net |

| Cobalt (Co) | Dehydrogenative Cyclization | 2-aminoaryl alcohols and nitriles | High activity, mild conditions | mdpi.comresearchgate.net |

| Copper (Cu) | One-pot Three-component Annulation | Benzaldehydes, benzylamines, and anilines | Versatile for diverse substitutions | mdpi.com |

Microwave-Assisted Synthesis Protocols for Quinazolinones

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. researchgate.netnih.govfrontiersin.org This technology has been successfully applied to the synthesis of quinazolinones, a class of compounds that includes analogs of 7-Methoxy-2-methylquinazoline. researchgate.netrsc.orgtsijournals.com

The microwave-assisted Niementowski reaction, for instance, provides a rapid and efficient route to quinazolinones. frontiersin.org Furthermore, microwave-assisted iron-catalyzed cyclization in water has been developed as a green and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. rsc.org One-pot tandem procedures under microwave irradiation, such as the iodine-catalyzed oxidative cyclization of isatoic anhydride with aldehydes, have also been reported. researchgate.net

Non-Metal-Catalyzed and Photocatalyzed Methods for Quinazoline Formation

In the quest for greener and more sustainable synthetic methods, non-metal-catalyzed and photocatalyzed reactions have gained considerable attention. dokumen.pubmdpi.com

Visible light-induced condensation cyclization using an organic photocatalyst like fluorescein (B123965) offers a metal-free approach to quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes. bohrium.com This method is characterized by its use of a renewable energy source and good functional group tolerance. bohrium.com Another innovative approach involves the use of curcumin-sensitized titanium dioxide as a photocatalyst in a one-pot, three-component reaction to produce quinazoline derivatives with high yields and excellent reusability. mdpi.com

Organophotoredox catalysis has also been developed for the intramolecular decarboxylative construction of carbon-heteroatom bonds, providing access to quinazolinone scaffolds from amino acid-based electrophiles and amides under mild, metal-free conditions. chemrxiv.org

Oxidative Dehydrogenation Coupling Reactions for Quinazoline Scaffolds

Oxidative dehydrogenation coupling is a powerful strategy for the synthesis of quinazoline scaffolds, valued for its atom economy and use of readily available starting materials. Various catalytic systems have been developed to facilitate these transformations.

Iron-catalyzed oxidative dehydrogenation coupling reactions represent an efficient method for constructing quinazoline derivatives. For instance, a non-stereoselective approach has been established for synthesizing substituted quinazolines through an iron-catalyzed reaction between two different C(sp³)-H bonds, utilizing air as a green oxidant. mdpi.com Another iron-catalyzed method involves the C(sp³)-H oxidation of 2-alkylamino N-H ketimines using tert-butyl hydroperoxide (t-BuOOH) as the terminal oxidant, which proceeds through intramolecular C-N bond formation and subsequent aromatization to yield 2,4-disubstituted quinazolines. researchgate.net

Copper-based catalysts are also prominent in these synthetic routes. CuO nanoparticles have been used to catalyze the aerobic oxidative coupling of N-arylamidines with aromatic alcohols or aldehydes to produce quinazoline derivatives. nih.gov Furthermore, a copper-catalyzed, one-pot, three-component aerobic oxidative cyclization has been developed for synthesizing quinazolines from 2-aminophenylketones, methylazaarenes, and ammonium (B1175870) acetate. nih.gov This reaction involves the amination of C(sp³)-H bonds. nih.gov

Metal-free conditions have also been successfully employed. An iodine-catalyzed oxidative cross-coupling reaction between methyl ketones and 2-(1H-benzo[d]imidazol-2-yl)aniline provides a pathway to benzimidazo[1,2-c]quinazoline (B3050141) derivatives, proceeding through C(sp³)–H oxidation, condensation, and cyclization. acs.org

Functionalization of Quinazoline N-Oxides

Quinazoline N-oxides are versatile intermediates in organic synthesis, as the N-oxide group activates the heterocyclic core, enabling a variety of functionalization reactions. nih.govsnnu.edu.cn These intermediates can be converted into a wide array of valuable functionalities, making them crucial in the synthesis of quinazoline analogues. nih.govsnnu.edu.cn

Acetoxylation Processes for Ester Derivatives

The functionalization of quinazoline N-oxides can be achieved through acetoxylation, particularly at activated positions. The methyl group at the C-4 position of the quinazoline-3-oxide scaffold possesses a highly acidic proton, which facilitates acetoxylation to form ester derivatives. nih.govsemanticscholar.org For example, subjecting a 4-methyl-7-methoxy-2-phenyl substituted quinazoline 3-oxide to refluxing acetic anhydride resulted in the corresponding ester derivative in an 82% yield. nih.govsemanticscholar.org A similar reaction involving the acetoxylation of the C4-methyl of a different quinazoline N-oxide also yielded the ester product efficiently. snnu.edu.cn While direct acetoxylation of quinoline (B57606) N-oxides at the C-2 position has been developed using copper catalysis, the inherent reactivity of the C-4 methyl group in quinazoline 3-oxides offers a distinct pathway for functionalization. nih.govrsc.org

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 4-Methyl-7-methoxy-2-phenylquinazoline 3-oxide | Acetic Anhydride | Reflux, 0.5 h | 4-(Acetoxymethyl)-7-methoxy-2-phenylquinazoline | 82% | nih.gov, semanticscholar.org |

| 4-Methyl-2-phenylquinazoline 3-oxide | Acetic Anhydride | Reflux | 4-(Acetoxymethyl)-2-phenylquinazoline | 82% | snnu.edu.cn |

Alkylation Reactions of Quinazoline N-Oxides

Direct C-H alkylation of quinazoline N-oxides provides an effective method for introducing alkyl groups onto the quinazoline core. A novel and efficient protocol has been developed for the direct C-4 alkylation of quinazoline-3-oxides via a radical oxidative coupling reaction with ethers. rsc.orgrsc.org This reaction proceeds smoothly under metal-free conditions in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), affording C-4 alkylated quinazoline derivatives in moderate to good yields. rsc.orgrsc.orgchim.it The proposed mechanism involves the decomposition of the peroxide to generate radicals, which then abstract a Csp³–H from the ether. chim.it The resulting ether radical subsequently reacts with the quinazoline-3-oxide at the C-4 position. chim.it

This cross-dehydrogenative coupling between the sp³ C–H bond in an ether and the sp² C–H bond in the quinazoline-3-oxide has been shown to be a robust method for creating a library of quinazoline compounds. rsc.orgchim.it

| Quinazoline N-Oxide Substrate | Ether Reagent | Oxidant | Yield | Reference |

| Quinazoline 3-oxide | 1,4-Dioxane | TBHP | 54% | rsc.org |

| 2-(4-Nitrophenyl)quinazoline 3-oxide | 1,4-Dioxane | TBHP | 50% | rsc.org |

| General Quinazoline-3-oxides | Various Ethers | TBHP | 15-82% | chim.it |

Derivatization Strategies for this compound

The this compound scaffold can be further modified at several key positions to generate a diverse range of analogues. These derivatization strategies are crucial for tuning the molecule's chemical and physical properties.

Halogenation at Key Ring Positions (e.g., C-6, C-8)

Halogenation is a common and effective strategy for derivatizing the quinazoline ring, providing handles for further cross-coupling reactions. The C-6 and C-8 positions of the quinazoline core are susceptible to halogenation. For instance, the compound 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline has been synthesized, demonstrating the feasibility of introducing a bromine atom at the C-6 position and a chlorine atom at the C-4 position of the target scaffold. ambeed.com In other related quinazoline systems, bromine atoms have been successfully introduced as substituents at both the C-6 and C-8 positions to prevent side reactions during subsequent transformations, highlighting the utility of di-halogenated intermediates. researchgate.net

Introduction of Diverse Substituents at the C-2, C-4, C-6, C-7, and C-8 Positions

The quinazoline scaffold allows for the introduction of a wide array of substituents at multiple positions, enabling extensive structural diversification.

C-2 Position: The 2-methyl group can be installed through various cyclization strategies. Further functionalization can be achieved by replacing the methyl group with other substituents during the primary synthesis or through post-synthesis modifications. mdpi.comresearchgate.net

C-4 Position: The C-4 position is highly reactive towards nucleophilic aromatic substitution, especially when a leaving group like chlorine is present. chim.it As seen in the synthesis of 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline, the chloro group serves as a key intermediate for introducing other functionalities via cross-coupling reactions like Suzuki and Sonogashira reactions. ambeed.comresearchgate.net This allows for the introduction of aryl and arylethynyl groups. researchgate.net

C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions are common in the development of quinazoline derivatives. mdpi.com The methoxy (B1213986) group at C-7 in the parent compound is one such example. The introduction of a bulky morpholinopropoxy group at the C-6 position of a 7-methoxyquinazolin-4(3H)-one has been reported, indicating that complex side chains can be appended to the benzene portion of the ring system. bldpharm.com

C-8 Position: The C-8 position can also be functionalized. For example, the introduction of an 8-methoxy group has been explored in quinazoline-2,4-diones to influence their biological activity profiles. nih.gov

The following table summarizes some known derivatives, illustrating the diverse substitution patterns achievable on the quinazoline core related to this compound.

| Compound Name | C-2 Substituent | C-4 Substituent | C-6 Substituent | C-7 Substituent | C-8 Substituent | Reference |

| This compound | -CH₃ | -H | -H | -OCH₃ | -H | - |

| 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline | -CH₃ | -Cl | -Br | -OCH₃ | -H | ambeed.com |

| 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | -H | =O | -(CH₂)₃-morpholine | -OCH₃ | -H | bldpharm.com |

| 3-Amino-1-cyclopropyl-6-fluoro-8-methoxy-1H-quinazoline-2,4-dione | =O (and other) | =O | -F | (various) | -OCH₃ | nih.gov |

| 6,8-Dibromo-4-methylquinazoline | -CH₃ | -H | -Br | -H | -Br | researchgate.net |

Aromatic and Heteroaromatic Substitutions

The functionalization of the this compound scaffold through the introduction of aromatic and heteroaromatic substituents is a key strategy for creating structural diversity. These substitutions primarily occur via two major pathways: nucleophilic aromatic substitution (SNAr) on the pyrimidine (B1678525) ring and electrophilic substitution on the benzene ring.

A prevalent method involves the SNAr reaction, where a halogenated quinazoline precursor, typically a 2- or 4-chloroquinazoline, reacts with an aromatic or heteroaromatic amine. The chlorine atom at the C4 position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.govmdpi.com For instance, 4-chloro-2-methylquinazoline (B1587004) can be coupled with various anilines or other aromatic amines to yield 4-anilino-2-methylquinazoline derivatives. mdpi.com This regioselective transformation is a cornerstone in the synthesis of numerous quinazoline-based compounds. mdpi.com

Electrophilic aromatic substitution, on the other hand, targets the benzene portion of the quinazoline ring. Theoretical studies and experimental results indicate that the order of reactivity for electrophilic attack is generally 8 > 6 > 5 > 7. thieme-connect.de Nitration, a common electrophilic substitution, typically yields the 6-nitro derivative. thieme-connect.de More advanced methods, such as transition metal-catalyzed C-H functionalization and cross-coupling reactions, have also been developed to forge carbon-carbon or carbon-heteroatom bonds, allowing for the direct attachment of aryl groups to the quinazoline core. chim.it

| Compound Name | Starting Material | Reagent/Reaction Type | Resulting Moiety |

| 4-Anilino-6,7-dimethoxyquinazoline | 4-Chloro-6,7-dimethoxyquinazoline | Aniline / SNAr | Anilino group at C4 |

| 6-Nitroquinazoline | Quinazoline | Nitrating agent / Electrophilic Substitution | Nitro group at C6 |

| 2-Aryl-substituted quinazolinones | 2-Halo benzamide | Aryl boronic acid / Cross-coupling | Aryl group at C2 |

| 4-(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)quinazoline | 4-Chloroquinazoline | 6-Methoxy-1,2,3,4-tetrahydroquinoline / SNAr | Tetrahydroquinolinyl group at C4 |

Incorporation of Cycloamino and Hydrazinyl Moieties

The introduction of cycloamino and hydrazinyl groups onto the this compound framework is a common synthetic objective, often achieved through nucleophilic substitution reactions. These moieties can significantly influence the molecule's chemical properties.

Cycloamino Groups: The incorporation of cyclic amines, such as pyrrolidine, piperidine, morpholine, and more complex structures like tetrahydroquinoline, is typically accomplished by reacting a suitable halogenated quinazoline with the desired cyclic amine. nih.govnih.gov The most reactive site for this nucleophilic substitution is the C4 position of the quinazoline ring. For example, 4-chloro-2-methylquinazoline serves as a versatile precursor that readily reacts with various cyclic amines to produce a range of 4-(N-cycloamino)quinazolines. nih.govacs.org This reaction has been used to synthesize compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. nih.govacs.org The choice of the cyclic amine allows for fine-tuning of the resulting molecule's steric and electronic profile. nih.gov

Hydrazinyl Moieties: The hydrazinyl group (-NHNH₂) can be introduced to form hydrazinylquinazolines. A key example is the synthesis of (7-methoxyquinazolin-4-yl)hydrazine, which features the hydrazinyl group at the C4 position. smolecule.com This functional group is highly reactive and serves as a versatile handle for further derivatization. For instance, the hydrazinyl group can undergo condensation reactions with aldehydes and ketones to form hydrazones, or with other electrophiles to create a variety of new structures. smolecule.comnih.gov The synthesis of 2-hydrazino-3-methylquinazolin-4(3H)-one and its subsequent reactions with sugars to form hydrazone derivatives further illustrates this utility. asianpubs.org

| Compound Name | Starting Material | Reagent/Reaction Type | Resulting Moiety |

| 4-(N-Cycloamino)quinazolines | 4-Chloro-2-methylquinazoline | Various cyclic amines / SNAr | Cycloamino group at C4 |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 4-Chloro-2-methylquinazoline | 7-Methoxy-3,4-dihydroquinoxalin-2(1H)-one / SNAr | Dihydroquinoxalinone moiety at C4 |

| (7-Methoxyquinazolin-4-yl)hydrazine | 4-Chloro-7-methoxyquinazoline | Hydrazine / SNAr | Hydrazinyl group at C4 |

| 2-Hydrazino-3-methylquinazolin-4(3H)-one | 2-Methyl sulfonyl quinazolin-4-one derivative | Hydrazine hydrate / Nucleophilic Substitution | Hydrazinyl group at C2 |

Ether and Amide Linkage Modifications

Modifying the this compound scaffold with ether and amide linkages provides a pathway to more complex analogues. These linkages can be introduced at various positions on the quinazoline ring system through several synthetic strategies.

Ether Linkages: Ether linkages (-O-) are often formed by reacting a hydroxyl-substituted quinazoline with an appropriate alkyl or aryl halide under basic conditions (Williamson ether synthesis). Conversely, an alkoxy-substituted quinazoline can be demethylated to reveal a hydroxyl group, which can then be used for further etherification. For example, derivatives of 7-aminoalkoxy-4-aryloxy-quinazolines have been synthesized, highlighting the installation of an ether bond at the C4 position. mdpi.com A specific compound, 5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamide, showcases an ether linkage at the C6 position of a 7-methoxyquinazoline (B158907) core. arabjchem.org

Amide Linkages: Amide bonds (-C(O)NH-) can be incorporated through several routes. One common method involves the coupling of an amino-functionalized quinazoline with a carboxylic acid or its activated derivative (e.g., acid chloride, acyl azide). Alternatively, a quinazoline bearing a carboxylic acid group can be coupled with an amine. Research has described the synthesis of diarylamide-substituted-4-anilinoquinazolines. mdpi.com The previously mentioned compound, 5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamide, also contains a pentanamide (B147674) linkage. arabjchem.org Furthermore, amide functionalities can be generated through the ring-opening of dihydroquinazolines under hydrolytic conditions. nih.govresearchgate.net

| Linkage Type | Synthetic Strategy | Example Compound/Series | Reference |

| Ether | Nucleophilic substitution on a hydroxyl-quinazoline | 7-Aminoalkoxy-4-aryloxy-quinazolines | mdpi.com |

| Ether | Williamson ether synthesis | 5-((7-Methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamide | arabjchem.org |

| Amide | Amine-Carboxylic Acid Coupling | Diacrylamide-substituted-4-anilinoquinazolines | mdpi.com |

| Amide | Hydrolytic Ring Opening | N-methyl-N-{2-[(diphenyl)(methylamino)methyl]phenyl}benzamide | researchgate.net |

Fused Ring System Formations (e.g., Imidazolone (B8795221), Pyrazolo)

The construction of additional rings fused to the this compound skeleton leads to tricyclic and tetracyclic heterocyclic systems with unique chemical properties. Key examples include the formation of fused imidazolone and pyrazolo rings.

Imidazolone Fused Systems: The synthesis of imidazolone-fused quinazolinone derivatives has been reported, creating novel polycyclic structures. researchgate.net These syntheses often involve multi-step sequences starting from functionalized quinazolines. For example, an amino group on the quinazoline ring can be used as a nucleophile to react with a suitable precursor to build the imidazolone ring. A specific example is the 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-4-yl)pyrimidine-5-carboxamide, which features an imidazo[1,2-c]quinazoline core. mdpi.com

Pyrazolo Fused Systems: The fusion of a pyrazole (B372694) ring to the quinazoline scaffold has been achieved to produce pyrazoloquinazolines. These are often synthesized through intramolecular cyclization reactions. For instance, linear pyrazolo[3,4-g]quinazolines have been prepared and studied. acs.org Another approach involves the intramolecular oxidative C-H amination of (E)-3-(aryl-amino)-2-styrylquinazoline-4(3H)-ones to yield 1,2-diarylpyrazolo[5,1-b]quinazoline-9(1H)-ones. nih.gov These methods provide access to a class of fused heterocycles with a distinct arrangement of nitrogen atoms. The synthesis of pyrimidines fused with a 2-methylquinazoline (B3150966) moiety has also been explored, demonstrating the versatility of the quinazoline core in constructing diverse fused systems. dntb.gov.ua

| Fused Ring System | Synthetic Approach | Resulting Scaffold | Reference |

| Imidazolone | Multi-step cyclization from amino-quinazolines | Imidazolone fused quinazolinone | researchgate.net |

| Imidazolo | Cyclization involving an amino-quinazoline | Imidazo[1,2-c]quinazoline | mdpi.com |

| Pyrazolo | Intramolecular cyclization | Linear pyrazolo[3,4-g]quinazoline | acs.org |

| Pyrazolo | Intramolecular oxidative C-H amination | Pyrazolo[5,1-b]quinazolinone | nih.gov |

Structure Activity Relationship Sar Studies of 7 Methoxy 2 Methylquinazoline Derivatives

The Intricate Dance of Substituents: Influence on Bioactivity and Target Interactions

Positional Isomers Matter: The Critical Role of Methoxy (B1213986) and Methyl Groups

The specific placement of the methoxy and methyl groups at the 7- and 2-positions, respectively, is fundamental to the bioactivity of this class of compounds. While direct SAR studies exclusively on 7-Methoxy-2-methylquinazoline are limited, valuable insights can be gleaned from research on related quinazoline (B50416) analogs.

For instance, in the broader class of quinazoline-based kinase inhibitors, the presence of a methoxy group at either the 6- or 7-position is often associated with enhanced potency. This is attributed to the electron-donating nature of the methoxy group, which can modulate the electron density of the quinazoline ring system and influence its interaction with the ATP-binding pocket of kinases. The 7-methoxy group, in particular, has been implicated in forming crucial hydrogen bonds with key amino acid residues in the hinge region of certain kinases, thereby anchoring the inhibitor to its target.

Halogenation: A Tool for Fine-Tuning Receptor Binding and Selectivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) at various positions on the this compound scaffold is a common strategy to modulate its biological activity. Halogens can influence a compound's properties in several ways, including altering its lipophilicity, electronic character, and ability to form specific interactions with target proteins.

The effect of halogenation is highly position-dependent. For example, in many quinazoline-based enzyme inhibitors, the addition of a halogen to the benzene (B151609) ring portion of the scaffold can lead to increased binding affinity. This enhancement is often attributed to the formation of halogen bonds, a type of non-covalent interaction between the halogen atom and an electron-rich atom (like oxygen or nitrogen) in the protein's binding site.

Furthermore, the size and electronegativity of the halogen atom can be systematically varied to probe the steric and electronic requirements of the target's binding pocket. For instance, the substitution of a hydrogen atom with a larger bromine or iodine atom can provide insights into the available space within the active site.

The Electronic Tug-of-War: Impact of Electron-Donating and Electron-Withdrawing Groups on Potency

Beyond the inherent electronic influence of the 7-methoxy and 2-methyl groups, the introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can further refine the potency of this compound derivatives.

Electron-Donating Groups (EDGs): Groups such as additional methoxy (-OCH3), amino (-NH2), or alkyl groups tend to increase the electron density of the quinazoline ring. In the context of kinase inhibition, this can enhance the basicity of the quinazoline nitrogens, potentially leading to stronger hydrogen bonding interactions with the kinase hinge region. Studies on related quinazoline analogs have shown that the presence of EDGs at positions 6 or 7 can be beneficial for activity.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) pull electron density away from the quinazoline core. The impact of EWGs is highly dependent on their position and the specific biological target. In some cases, an EWG can improve potency by favorably altering the molecule's electrostatic potential to complement the target's binding site. For example, in certain anticancer quinazolines, the presence of an EWG on a peripheral phenyl ring has been shown to be crucial for activity.

The following table summarizes the general effects of these groups on the quinazoline core:

| Group Type | Examples | General Effect on Quinazoline Core | Potential Impact on Bioactivity |

| Electron-Donating | -OCH3, -NH2, -CH3 | Increases electron density | May enhance hydrogen bonding and potency |

| Electron-Withdrawing | -NO2, -CN, -CF3 | Decreases electron density | Can modulate electrostatic interactions and improve binding affinity |

The Importance of 3D-Arrangement: Stereochemical Considerations in Structure-Activity Relationships

While the core this compound structure is planar, the introduction of chiral centers in its substituents can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. Biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereoselectivity in their interactions with small molecules.

This means that one stereoisomer may bind to the target with significantly higher affinity than its mirror image. This difference in binding can translate to a substantial difference in potency and, in some cases, can also affect the molecule's metabolic profile and potential for off-target effects.

For example, if a substituent on the this compound scaffold contains a chiral carbon, it is crucial to synthesize and test each stereoisomer individually to determine which one possesses the desired pharmacological activity. This is a critical aspect of drug design and development, as administering a racemic mixture (a 1:1 mixture of enantiomers) could lead to reduced efficacy or unwanted side effects from the less active or inactive isomer.

Beyond Electronics: The Role of Substituent Bulk and Lipophilicity in Shaping Pharmacological Profiles

A delicate balance must be struck. Increasing the size of a substituent can lead to enhanced van der Waals interactions within a large hydrophobic pocket of a target protein, thereby increasing potency. However, excessively bulky groups can also cause steric hindrance, preventing the molecule from fitting into the binding site.

Similarly, increasing lipophilicity can improve a compound's ability to cross cell membranes and reach its intracellular target. However, very high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolism, all of which can limit a drug's bioavailability and efficacy.

The table below illustrates the general trends observed when modifying substituent bulk and lipophilicity:

| Property | Modification | Potential Positive Effects | Potential Negative Effects |

| Bulk | Increasing substituent size | Enhanced van der Waals interactions, increased potency | Steric hindrance, reduced binding affinity |

| Lipophilicity | Increasing lipophilicity | Improved membrane permeability, better target access | Poor aqueous solubility, increased metabolism, lower bioavailability |

Building Blocks for Success: Specific Structural Motifs Associated with Enhanced Biological Activity

SAR studies have identified certain structural motifs that, when appended to the this compound core, are frequently associated with enhanced biological activity. These motifs often act as "privileged scaffolds" that are known to interact favorably with specific classes of biological targets.

For example, in the development of kinase inhibitors, the introduction of a 4-anilino substituent (a phenylamine group at the 4-position) is a well-established strategy. The aniline ring can be further decorated with various substituents to optimize interactions with the solvent-exposed region of the ATP-binding site.

Other motifs that have been successfully incorporated into quinazoline derivatives to enhance their activity include:

Flexible linkers: The introduction of flexible alkyl or ether chains can allow a substituent to adopt an optimal conformation for binding to its target.

Hydrogen bond donors and acceptors: The strategic placement of groups capable of forming hydrogen bonds, such as amides or sulfonamides, can significantly increase binding affinity.

The rational incorporation of these and other structural motifs, guided by a thorough understanding of the SAR of this compound, is a powerful approach for the design of novel and effective therapeutic agents.

Optimized Substituents for Tubulin Binding

Quinazoline derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents. While direct SAR studies on this compound itself are not extensively documented in the context of tubulin binding, valuable insights can be drawn from studies on structurally related quinazoline analogs.

Research on 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones has demonstrated that the nature of the substituent at the 2-position of the quinazoline ring influences antitumor activity. For instance, in a series of 6,7-dimethoxyquinazoline analogues, a 2-chloro or a 2-methylamino substituent resulted in moderate antitumor activity, whereas a 2-methoxy group or a longer side chain at this position led to reduced potency nih.gov. This suggests that the size and electronic properties of the substituent at the 2-position are crucial for effective interaction with the tubulin protein.

Furthermore, studies on 2,4-diaminoquinazoline derivatives as tubulin polymerization inhibitors have provided additional insights. These compounds were designed to occupy the colchicine (B1669291) binding site on β-tubulin umich.edu. The SAR of these derivatives indicates that the substitution pattern on the quinazoline core is a key determinant of their antiproliferative activity through tubulin inhibition.

Based on these findings, for a hypothetical this compound derivative targeting tubulin, the following SAR can be inferred:

2-Methyl Group: The presence of a small alkyl group like methyl at the 2-position could be favorable for activity, as seen with the related 2-methylamino substituted quinazoline nih.gov. It is likely that this group fits into a specific hydrophobic pocket within the colchicine binding site.

| Scaffold | Position of Variation | Substituent | Effect on Tubulin Polymerization Inhibition | Reference |

|---|---|---|---|---|

| 6,7-dimethoxyquinazoline | 2 | -Cl | Moderate activity | nih.gov |

| 6,7-dimethoxyquinazoline | 2 | -NHCH3 | Moderate activity | nih.gov |

| 6,7-dimethoxyquinazoline | 2 | -OCH3 | Reduced potency | nih.gov |

| 2,4-diaminoquinazoline | Varied substitutions | Inhibition of tubulin polymerization | umich.edu |

Key Structural Features for Tyrosine Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore for the development of tyrosine kinase inhibitors (TKIs), particularly targeting the epidermal growth factor receptor (EGFR). The 4-anilinoquinazoline core is a common feature in many approved EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) nih.govmdpi.com. SAR studies have consistently highlighted the importance of substituents on the quinazoline ring for potent and selective inhibition.

For this compound derivatives, the following structural features are critical for tyrosine kinase inhibition:

4-Anilino Moiety: The presence of a substituted aniline ring at the 4-position is generally crucial for high-affinity binding to the ATP-binding site of the kinase domain mdpi.comgoogle.com. Electron-withdrawing groups on the aniline ring, such as fluoro, chloro, or bromo, are often advantageous for antiproliferative activity mdpi.com.

7-Methoxy Group: Electron-donating groups at the 6 and/or 7-positions of the quinazoline ring have been shown to improve the binding activity mdpi.com. The 7-methoxy group can act as a hydrogen bond acceptor and enhance the interaction with the kinase's active site. In some series of 4-anilinoquinolines, a 3,4-dimethoxy substitution pattern was found to be potent, and the removal of either methoxy group led to a drop in potency soton.ac.uk. This underscores the importance of methoxy groups at these positions.

2-Methyl Group: While many potent EGFR inhibitors are unsubstituted at the 2-position, studies on 2-substituted quinazolinone derivatives have shown that modifications at this position can influence activity. For instance, some 2-arylquinazolinones have been explored as EGFR-TK inhibitors nih.gov. In the context of phosphatidylinositol 3-kinase (PI3K) inhibitors, a series of 2-amino-4-methylquinazoline derivatives were found to be highly potent nih.gov. This suggests that the 2-methyl group can be tolerated and potentially contribute to binding, depending on the specific kinase being targeted.

| Scaffold Feature | General Role in Tyrosine Kinase Inhibition | Reference |

|---|---|---|

| 4-Anilino group with electron-withdrawing substituents | Essential for binding to the ATP pocket; enhances activity. | mdpi.com |

| Electron-donating groups at C6/C7 (e.g., 7-methoxy) | Improves binding affinity. | mdpi.com |

| Substituent at C2 (e.g., 2-methyl) | Can be modified to influence potency and selectivity. | nih.govnih.gov |

Modifications Enhancing Enzyme Specificity (e.g., Kinases, Acetylcholinesterase)

Achieving selectivity is a major goal in drug design to minimize off-target effects. For this compound derivatives, modifications can be introduced to enhance their specificity for a particular enzyme, such as a specific kinase or acetylcholinesterase (AChE).

Kinase Specificity:

The human kinome is large and structurally related, making the design of selective kinase inhibitors challenging. However, subtle differences in the ATP-binding sites of various kinases can be exploited to achieve selectivity.

Modification of the 4-Anilino Group: The substituent pattern on the 4-anilino ring is a key determinant of kinase selectivity. Different kinases have different tolerances for the size and electronic nature of these substituents. For example, while a 3,4,5-trimethoxyanilino group on a 4-anilinoquinazoline scaffold was potent against Cyclin G associated kinase (GAK), it showed reduced selectivity against other kinases in the same family soton.ac.uk.

Exploiting the "Selectivity Pocket": Some kinases possess a hydrophobic "selectivity pocket" adjacent to the ATP-binding site. Designing molecules with moieties that can access this pocket can significantly enhance selectivity. For "type-II" kinase inhibitors, which bind to the inactive DFG-out conformation of the kinase, the part of the inhibitor occupying this hydrophobic pocket is crucial for selectivity nih.gov. Modifications to the 4-anilino substituent of a this compound could be designed to interact with this pocket in the target kinase.

Substitutions at the 2-Position: As seen in the development of PI3K inhibitors from 2-amino-4-methylquinazoline derivatives, optimizing the substituent at the 2-position can lead to highly potent and selective compounds nih.gov.

Acetylcholinesterase (AChE) Specificity:

Quinazoline and quinazolinone derivatives have also been explored as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.

Core Structure: The quinolinone core has been suggested to be more potent than the semi-unsaturated dihydroquinolinone as an AChE inhibitor arabjchem.org. Electron-donating groups like methyl and methoxy on the core structure were found to display higher potency arabjchem.org. This suggests that the 7-methoxy and 2-methyl groups of the parent scaffold could be favorable for AChE inhibition.

Flexible Amino Group at C4: SAR studies on quinoline (B57606) derivatives indicated that a flexible amino group at the 4-position contributed to increased AChE inhibitory activity arabjchem.org. This is analogous to the 4-anilino group in kinase inhibitors and suggests that this position is a key point for modification to achieve AChE inhibition.

Substituents on the Appended Ring: The nature of the substituent on the ring attached at the 4-position significantly influences activity. For example, in a series of 4-aminoquinoline derivatives, the replacement of chlorine and trifluoromethyl groups on the quinoline ring at C7 resulted in strong AChE inhibition arabjchem.org.

| Target Enzyme | Structural Modification on this compound Scaffold | Rationale for Enhanced Specificity | Reference |

|---|---|---|---|

| Specific Kinase | Varying substituents on the 4-anilino ring | Exploiting differences in the ATP-binding site and selectivity pocket among kinases. | soton.ac.uknih.gov |

| Specific Kinase | Optimization of the substituent at the 2-position | Can lead to improved potency and selectivity for a particular kinase. | nih.gov |

| Acetylcholinesterase | Introduction of a flexible amino linker at C4 with appropriate terminal groups | Mimicking known AChE inhibitors and interacting with key residues in the active site. | arabjchem.org |

| Acetylcholinesterase | Maintaining electron-donating groups on the quinazoline core | Observed to be favorable for AChE inhibitory activity in related scaffolds. | arabjchem.org |

Molecular Mechanisms of Action and Pharmacological Target Research in Vitro and Preclinical Cellular Models

Modulation of Cellular Signaling Pathways by 7-Methoxy-2-methylquinazoline Analogues

Analogues of this compound have been the subject of extensive research, revealing their significant potential to modulate critical cellular signaling pathways implicated in cancer progression. These compounds primarily exert their effects through two well-defined molecular mechanisms: the inhibition of tubulin polymerization, which disrupts microtubule dynamics, and the inhibition of key tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These dual modes of action underscore the therapeutic promise of this class of compounds in oncology.

Microtubules are dynamic polymers essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov Their constant assembly and disassembly are critical for the formation of the mitotic spindle during cell division. nih.gov The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. nih.gov Analogues of this compound have emerged as potent inhibitors of tubulin polymerization, acting as microtubule-destabilizing agents. nih.govacs.org

Research has demonstrated that certain this compound analogues directly interact with tubulin, the fundamental protein subunit of microtubules. nih.govnih.gov These compounds bind to a specific pocket on tubulin known as the colchicine-binding site, located at the interface between the α- and β-tubulin monomers. nih.govnih.gov This site is a well-established target for various small molecule microtubule inhibitors. nih.govacs.org

A particularly potent analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been shown to be a highly effective competitive inhibitor of colchicine (B1669291) binding. acs.org Molecular modeling studies provide insight into this interaction, suggesting that the 2-methylquinazoline (B3150966) ring and an adjacent phenyl ring anchor the ligand within the colchicine-binding pocket. nih.govacs.org Specifically, the methoxy (B1213986) group on the phenyl ring can form a hydrogen bond with the amino acid Cys241 on β-tubulin, an interaction also observed with other colchicine-site inhibitors. nih.govacs.org Furthermore, a carbonyl group in the analogue's structure can form additional hydrogen bonds with Leuβ252 and Leuβ255, enhancing its binding affinity and subsequent inhibitory activity on tubulin polymerization. nih.govacs.org The potent inhibition of colchicine binding by this and related compounds confirms their mechanism of action at this specific site. nih.govnih.gov

| Compound | Concentration | Inhibition of Colchicine Binding (%) | Reference |

|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 5 µM | 99% | nih.govacs.org |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 1 µM | 93% | acs.org |

By binding to the colchicine site on tubulin, this compound analogues prevent the polymerization of αβ-tubulin heterodimers into microtubules. nih.govacs.org This inhibition of tubulin assembly disrupts the dynamic equilibrium of the microtubule network within the cell. nih.gov The consequence of this disruption is most profound during mitosis, where a properly functioning mitotic spindle is essential for chromosome segregation. The failure to form this spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis, or programmed cell death. nih.govacs.orgnih.gov

The efficacy of these compounds in disrupting microtubule formation is quantified by their IC50 values for tubulin assembly. The analogue 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated significant potency in inhibiting tubulin assembly in vitro. nih.govacs.org

| Compound | Tubulin Assembly IC50 (µM) | Reference |

|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 0.77 | nih.govacs.org |

In addition to their effects on microtubule dynamics, quinazoline-based compounds, including those with a 7-methoxy substitution, are well-established as inhibitors of receptor tyrosine kinases (RTKs). researchgate.netjapsonline.com RTKs like EGFR and VEGFR-2 play crucial roles in cell proliferation, survival, and angiogenesis, and their aberrant signaling is a hallmark of many cancers. nih.govresearchgate.nettbzmed.ac.ir The quinazoline (B50416) scaffold is recognized for its ability to fit into the ATP-binding site of these kinases, preventing their activation and downstream signaling. researchgate.nettbzmed.ac.ir

The Epidermal Growth Factor Receptor (EGFR) is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). nih.govnih.gov The quinazoline core is a privileged scaffold for developing EGFR inhibitors. researchgate.netwaocp.org Research has led to the design and synthesis of 7-methoxyquinazoline (B158907) derivatives specifically targeting EGFR.

One study focused on 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual inhibitors of EGFR and c-Met, another tyrosine kinase often implicated in EGFR inhibitor resistance. nih.gov A lead compound from this series, designated TS-41, demonstrated potent inhibitory activity against the EGFR L858R mutant kinase. nih.gov Mechanistic studies confirmed that TS-41 significantly downregulated the phosphorylation of EGFR and its downstream signaling protein AKT at the molecular level. nih.gov

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| TS-41 | EGFRL858R | 68.1 | nih.gov |

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily mediated by the VEGF/VEGFR-2 signaling pathway. researchgate.netnih.gov Inhibition of VEGFR-2 is therefore a key therapeutic strategy in oncology. tbzmed.ac.irmdpi.com Several studies have reported the development of quinazoline derivatives as potent VEGFR-2 inhibitors. researchgate.netnih.gov

A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives were designed and synthesized to target VEGFR-2. researchgate.netnih.gov Within this series, a compound identified as 14b showed exceptionally potent inhibitory activity against VEGFR-2 kinase, with an IC50 value in the low nanomolar range. nih.gov Molecular docking studies indicated that this compound could bind effectively to the ATP-binding site of VEGFR-2, rationalizing its potent inhibitory effect. researchgate.netnih.gov The simultaneous inhibition of both EGFR and VEGFR-2 is considered a valuable approach in cancer therapy due to their common downstream signaling pathways. tbzmed.ac.ir

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 14b | VEGFR-2 | 0.016 | nih.gov |

Tyrosine Kinase Inhibition Mechanisms

Platelet-Derived Growth Factor Receptor (PDGFR-β) Kinase Inhibition

The quinazoline scaffold is a recognized pharmacophore in the development of kinase inhibitors, and derivatives have shown activity against Platelet-Derived Growth Factor Receptor (PDGFR). While direct studies on this compound are not extensively detailed in the provided context, the activity of related quinazoline compounds provides strong evidence for this potential mechanism. For instance, certain 4-(substituted anilino)quinazoline derivatives have been investigated as tyrosine kinase inhibitors, with some compounds demonstrating inhibitory activity against PDGFR at nanomolar concentrations. amazonaws.com Vatalanib, another quinazoline derivative, is known to inhibit all known VEGFRs as well as PDGFR. amazonaws.com Furthermore, specific quinazoline derivatives have shown selectivity for inhibiting mutated forms of PDGFRA, suggesting a targeted interaction with this receptor family. ekb.eg This body of evidence suggests that the this compound structure likely confers inhibitory activity against PDGFR-β, a key mediator in angiogenesis and cell growth.

RAF Kinase Targeting

Quinazoline derivatives have been identified as potent inhibitors of RAF kinases, which are crucial components of the MAPK/ERK signaling pathway often dysregulated in cancer. A series of 2,5,8-trihydro-6,7-disubstituted-4-(3'-alkylsulfonamidoanilino)quinazoline derivatives have demonstrated significant inhibitory activity against CRAF, BRAF, and the oncogenic BRAF V600E mutant, with IC50 values in the double-digit nanomolar range. aacrjournals.org One of the most active compounds from this series showed selective cytotoxicity against cancer cells with the BRAF V600E mutation and inhibited the phosphorylation of downstream effectors MEK and ERK. aacrjournals.orghilarispublisher.com

In another study, a novel quinazolinone N-acetohydrazide, compound 16 , was identified as a potent inhibitor of multiple kinases, including BRAF and BRAF V600E . mdpi.com The inhibitory concentrations for this compound are detailed in the table below.

| Kinase Target | IC50 (µM) |

| BRAF | 0.47 |

| BRAF V600E | 0.30 |

| VEGFR-2 | 0.29 |

| FGFR-1 | 0.35 |

Inhibition of Histone Deacetylases (HDACs)

The quinazoline structure is a key component in the design of Histone Deacetylase (HDAC) inhibitors. nih.gov These enzymes play a critical role in the epigenetic regulation of gene expression, and their inhibition is a therapeutic strategy in cancer. While specific data for this compound is not available, related 4-methyl quinazoline derivatives have been developed as dual inhibitors of Phosphoinositide 3-Kinases (PI3Ks) and HDACs. researchgate.net For example, a hybrid molecule incorporating a quinazoline scaffold demonstrated excellent anti-proliferative activity against several cancer cell lines, with IC50 values ranging from 0.05 to 2.7 µM. researchgate.net This compound also showed target modulation by increasing histone-H3 acylation, a marker of HDAC inhibition. researchgate.net

Induction of Apoptosis via Caspase Activation (e.g., Caspase-3/7, Caspase-9)

A significant body of research points to the pro-apoptotic activity of quinazoline derivatives, mediated through the activation of caspases. Studies on newly synthesized quinazoline Schiff bases demonstrated that these compounds induce apoptosis in MCF-7 human breast cancer cells. nih.gov This apoptotic process was associated with the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7). nih.govnih.gov

The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway of apoptosis, while the activation of caspase-8 suggests the engagement of the extrinsic (death receptor) pathway. nih.govnih.gov A 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was also shown to induce PARP cleavage, a hallmark of apoptosis that is executed by activated caspases. nih.gov Furthermore, a patent has been filed for quinoline (B57606) and quinazoline derivatives that are designed to induce apoptosis, specifically mentioning the activation of caspase-3/7 and caspase-9. google.com

Inhibition of Nuclear Factor-kappa B (NF-κB) Translocation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is linked to various diseases, including cancer. Quinazoline derivatives have emerged as potent inhibitors of this pathway. sigmaaldrich.com For instance, novel (4-phenylamino)quinazoline alkylthiourea derivatives have been shown to selectively inhibit the activation of NF-κB in macrophage-like cells. dntb.gov.ua

One of the lead compounds from this series, compound 19 , strongly inhibited the production of the pro-inflammatory cytokine IL-6 with an IC50 of 0.84 µM and TNFα with an IC50 of 4.0 µM. dntb.gov.ua Mechanistic studies revealed that this compound blocks the translocation of the NF-κB dimer to the nucleus without affecting the release of IκB. dntb.gov.ua The inhibition of NF-κB translocation by certain quinazoline compounds has been shown to be associated with the extrinsic apoptosis pathway. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition

Furthermore, other classes of compounds incorporating structural motifs that could be related to quinazoline derivatives, such as chalcones and benzophenones, have been evaluated for AChE inhibitory activity. Several synthetic chalcones displayed moderate AChE inhibition, with IC50 values ranging from 1.2 to 6.07 µM. mdpi.com Certain benzophenone (B1666685) derivatives also showed good inhibitory activity toward AChE in the micromolar range, with the most potent compound having an IC50 of 1.11 µM. mdpi.com These findings suggest that the this compound core could be a valuable scaffold for designing novel AChE inhibitors.

Cell Cycle Arrest in Specific Phases (e.g., G2/M phase)

Quinazoline-based compounds have been shown to exert antiproliferative effects by inducing cell cycle arrest, particularly at the G2/M checkpoint. A novel quinazoline-based analog, QNZ-A, was found to induce G2/M cell cycle arrest in human A549 lung cancer cells. nih.gov This arrest was mediated by the upregulation of p21 and the downregulation of Cdc25C and the Cyclin B1/Cdk1 complex. nih.gov

Similarly, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was reported to cause a significant G2/M-phase cell cycle arrest in oral squamous cell carcinoma cells. nih.gov This was accompanied by an increase in cyclin B levels and phosphorylation of histone H3 at Ser10, which are markers of mitotic arrest. nih.gov The table below summarizes the effects of a different compound, erythraline, on the cell cycle of SiHa cells, demonstrating a clear increase in the percentage of cells in the G2/M phase upon treatment. mdpi.com

| Treatment | % of Cells in G1 Phase | % of Cells in G2/M Phase |

| Untreated Control | Not Specified | 7.25% |

| Erythraline (50 µg/mL) | Decreased | 22% |

Inhibition of Poly ADP Ribose Polymerase (PARP)

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. The inhibition of PARP, particularly PARP-1, is a therapeutic strategy aimed at exploiting deficiencies in DNA repair pathways in cancer cells, a concept known as synthetic lethality. mdpi.comnih.govpreprints.org The quinazoline and quinazolinone scaffolds have been utilized as a bioisostere for other chemical cores in the design of new PARP inhibitors. rsc.org

While direct studies on this compound as a PARP inhibitor are not prominent in the reviewed literature, extensive research into the broader quinazoline class demonstrates the potential of this chemical backbone for PARP inhibition. Various derivatives have been synthesized and tested, showing a range of inhibitory activities. For instance, structure-activity relationship (SAR) studies on certain quinazoline series have revealed that specific substitutions can yield potent PARP-1 inhibitors. nih.gov One study reported a series of novel 4-Hydroxyquinazoline derivatives designed to overcome PARPi resistance, with the lead compound, B1, showing a potent PARP1 inhibitory effect. mdpi.com Another investigation into quinazolinone derivatives identified compound 12c as having inhibitory activity comparable to the established PARP inhibitor, Olaparib. rsc.org

These findings underscore the adaptability of the quinazoline core for designing PARP inhibitors. The specific electronic and steric properties conferred by substitutions, such as the methoxy and methyl groups in this compound, would theoretically influence its interaction with the PARP catalytic domain, though specific data is not available.

Table 1: PARP Inhibitory Activity of Selected Quinazoline Derivatives This table presents data for compounds structurally related to the quinazoline class to illustrate the potential of the scaffold, not for this compound itself.

| Compound | Target | IC50 (nM) | Cell Line(s) |

|---|---|---|---|

| Compound B1 | PARP1 | 63.81 ± 2.12 | HCT-15, HCC1937 |

| Compound 12c | PARP-1 | 30.38 | MCF-7 |

| Olaparib (Reference) | PARP-1 | 27.89 | MCF-7 |

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. nih.gov It plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting the elongation of transcripts of short-lived anti-apoptotic proteins. nih.govmdpi.com Inhibition of CDK9 is a therapeutic strategy to reinstate apoptosis in cancer cells that rely on the overexpression of these survival proteins. mdpi.com

The quinazoline scaffold is a known structural feature in a variety of protein kinase inhibitors. researchgate.net Research has demonstrated that quinazolinone derivatives can be potent inhibitors of CDK9. A study detailing the synthesis and evaluation of substituted quinazolinones identified several compounds with significant CDK9 inhibitory activity. mdpi.com The most potent compounds in this series exhibited IC50 values in the low micromolar to nanomolar range, demonstrating that the quinazolinone core can be effectively tailored to fit into the ATP-binding site of CDK9. mdpi.comresearchgate.net Although direct experimental data on this compound is absent from the reviewed literature, the established activity of related compounds suggests the potential of this chemical family for CDK9 inhibition.

Table 2: CDK9 Inhibitory Activity of Selected Quinazolinone Derivatives This table presents data for compounds structurally related to the quinazoline class to illustrate the potential of the scaffold, not for this compound itself.

| Compound Reference | Target | IC50 (µM) |

|---|---|---|

| Compound 7 | CDK9 | 0.115 |

| Compound 9 | CDK9 | 0.131 |

| Compound 25 | CDK9 | 0.142 |

Bromodomain and Extra-Terminal Domain (BET) Family Protein Inhibition (e.g., BRD4)

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers." They recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. nih.govmusechem.com BRD4, in particular, is involved in the expression of key oncogenes like MYC, making it an attractive target in cancer therapy. nih.gov

The quinazoline scaffold has been successfully employed to develop potent BET inhibitors. nih.govnih.gov Medicinal chemistry efforts have focused on optimizing quinazoline-based compounds to improve their binding affinity for the bromodomains of BET proteins and to enhance their pharmacokinetic properties. nih.govosti.gov For instance, extensive optimization of a quinazoline lead compound led to the identification of analogs with high efficacy in preclinical xenograft models. nih.gov Another study identified a series of 9H-pyrimido[4,5-b]indole-containing compounds, which feature a related fused ring system, that showed high binding affinities to BET proteins. osti.gov Research on 6-methylquinazolin-4(3H)-one derivatives has also identified binders of BRD9, another bromodomain-containing protein, while showing selectivity over BRD4. cnr.it

While these studies highlight the utility of the quinazoline core in designing BET inhibitors, specific binding affinity data (Kd) or cellular IC50 values for this compound against BRD4 were not found in the reviewed scientific literature.

SOS1 Inhibitor-Based Approaches in KRAS-Mutant Pathways

Mutations in the KRAS gene are among the most common drivers of human cancers, but targeting mutant KRAS proteins directly has proven challenging. An alternative strategy is to inhibit its activator, Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that promotes the conversion of inactive, GDP-bound KRAS to its active, GTP-bound state. nih.govnih.gov

Research in this area has directly involved a derivative of this compound. Specifically, 4-chloro-6-iodo-7-methoxy-2-methylquinazoline has been synthesized and used as a key intermediate in the development of novel SOS1 degraders. nih.gov In this approach, the quinazoline core serves as a foundational scaffold. The 7-methoxy group is a feature of this core, which is further functionalized to create proteolysis-targeting chimeras (PROTACs). These PROTACs are designed to bind to both SOS1 and an E3 ubiquitin ligase, thereby inducing the targeted degradation of SOS1. nih.gov

The development of these SOS1 degraders, originating from a this compound scaffold, has shown superior activity in inhibiting the growth of KRAS-mutant colorectal cancer patient-derived organoids compared to small molecule SOS1 inhibitors. nih.gov This positions the this compound structure as a relevant building block in the creation of advanced therapeutic agents targeting the KRAS-SOS1 pathway.

Inhibition of Epithelial-Mesenchymal Transition (EMT) Markers

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion and gain migratory and invasive properties to become mesenchymal cells. This process is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including Vimentin and N-cadherin. nih.gov

While no studies have directly evaluated the effect of this compound on EMT markers, research on other compounds containing the quinazoline ring system indicates a potential for this chemical class to modulate the EMT process. For example, the natural products fumiquinazolines F and G, which are quinazoline alkaloids, were shown to alter the expression of key EMT markers in MDA-MB-231 triple-negative breast cancer cells. researchgate.net Treatment with these compounds led to a concentration-dependent increase in the epithelial marker E-cadherin and a corresponding decrease in the mesenchymal marker vimentin. researchgate.net These findings suggest that the quinazoline scaffold may serve as a basis for developing agents that can interfere with the cellular changes associated with EMT.

Modulation of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion. Constitutive activation of the STAT3 signaling pathway is observed in many human cancers, making it a validated target for cancer therapy. nih.govfrontiersin.org

The quinazoline scaffold has been investigated for its potential to inhibit the STAT3 pathway. In one study, a high-content screen for selective STAT3 pathway inhibitors identified 2-guanidinoquinazolines as a promising structural class. nih.gov Subsequent synthesis and structure-activity relationship (SAR) investigations led to the development of analogs with improved anti-proliferative activity and a more than 20-fold improvement in STAT3 inhibition while maintaining selectivity over the related STAT1 protein. nih.gov Although this research did not specifically test this compound, it demonstrates that the quinazoline core can be effectively modified to generate potent and selective inhibitors of the STAT3 signaling pathway.

Computational Chemistry and Structural Bioinformatics in Quinazoline Research

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com This technique is crucial in drug discovery for understanding how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target at the atomic level.

Prediction of Binding Affinities and Active Site Interactions

For 7-Methoxy-2-methylquinazoline, molecular docking simulations would be employed to predict its binding affinity and interaction patterns with various protein targets. For instance, quinazoline derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. derpharmachemica.com A docking study of this compound against the ATP-binding site of EGFR would aim to predict its binding energy (often expressed in kcal/mol) and identify key interactions.

These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking. The methoxy (B1213986) group at the 7-position and the methyl group at the 2-position would be of particular interest, as their size, polarity, and positioning would dictate the specific contacts made within the receptor's active site. The results would be used to rank its potential inhibitory activity compared to known EGFR inhibitors like gefitinib (B1684475) or erlotinib (B232). researchgate.net

Illustrative Docking Results for a Quinazoline Scaffold in EGFR Kinase Domain

| Feature | Description | Predicted Value |

|---|---|---|

| Binding Energy (ΔG) | The predicted free energy of binding. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Key Hydrogen Bonds | Hydrogen bonds formed with critical amino acid residues in the active site. | Met793 (hinge region) |

| Hydrophobic Interactions | van der Waals contacts with nonpolar residues. | Leu718, Val726, Ala743, Leu844 |

| Predicted Inhibition Constant (Ki) | Calculated from the binding energy, indicating the concentration required for 50% inhibition. | 150 nM |

Note: The data in this table is illustrative for a generic quinazoline inhibitor and does not represent actual experimental or calculated values for this compound.

Understanding Ligand Conformational Dynamics within Target Proteins

Beyond a static binding pose, molecular docking can explore the conformational flexibility of the ligand within the protein's active site. For this compound, this would involve allowing its rotatable bonds to move freely during the docking calculation. This "flexible docking" provides a more realistic representation of how the molecule might adapt its shape to fit optimally within the binding pocket. derpharmachemica.com The analysis would reveal the most energetically favorable conformation of the 7-methoxy group and how it influences interactions with surrounding amino acid residues. This understanding is critical for structure-based drug design, where modifications to the ligand are proposed to improve binding affinity and selectivity.

Molecular Dynamics Simulations for Binding Stability Analysis

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.gov Following molecular docking, an MD simulation of the this compound-protein complex would be performed to assess the stability of the predicted binding pose. nih.gov By simulating the complex in a virtual aqueous environment for a set period (typically nanoseconds), researchers can observe whether the ligand remains stably bound in its initial docked position or if it dissociates. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components. A stable binding is often indicated by low RMSD values for the ligand throughout the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While a specific QSAR model for this compound does not exist, it could be developed as part of a series of related quinazoline analogues. mdpi.com

To build a QSAR model, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of each compound in the series would be calculated. These descriptors are then correlated with their experimentally determined biological activities (e.g., IC50 values) using statistical methods like Multiple Linear Regression (MLR). nih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized quinazoline derivatives, including variations of the 7-methoxy-2-methyl scaffold. This approach accelerates the identification of potentially more potent compounds. frontiersin.org

Virtual Screening Approaches for Novel Hit Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov If this compound were identified as a hit compound, its structure could be used as a template for a similarity-based virtual screen to find other commercially available or synthetically accessible molecules with similar properties.

Alternatively, a pharmacophore model could be built based on the key interaction features of this compound in its docked pose. This model, representing the essential 3D arrangement of features required for binding, would then be used to screen large compound databases for molecules that match the pharmacophore, thus identifying structurally diverse compounds with the potential for similar biological activity. researchgate.net

Electronic Structure Calculations

Electronic structure calculations, based on quantum mechanics, are used to investigate the fundamental properties of a molecule, such as its geometry, electronic charge distribution, and orbital energies. For this compound, methods like Density Functional Theory (DFT) would be used to calculate its molecular electrostatic potential (MESP). The MESP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding its non-covalent interactions with a protein target. researchgate.net Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to assess the molecule's chemical reactivity and kinetic stability.

Homo/LUMO Energy Level Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and its electronic transitions.

A study utilizing DFT with the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set has been performed on a closely related quinazoline derivative. The analysis revealed a HOMO-LUMO energy gap of approximately 5.1356 eV in the gas phase. This relatively large gap suggests high kinetic stability and low chemical reactivity for the molecule. The distribution of the frontier molecular orbitals indicates that they exhibit π molecular orbital characteristics.

Further computational analysis of this related quinazoline derivative yielded several quantum chemical parameters that are crucial for understanding its chemical behavior. These parameters are summarized in the table below.

| Parameter | Calculated Value | Unit |

| HOMO-LUMO Energy Gap | 5.1356 | eV |

| Chemical Potential (μ) | -0.1492 | eV |

| Chemical Hardness (η) | 0.15928 | eV |

| Softness (S) | 1.5341 | eV |

| Ionization Energy (IE) | 0.22890 | eV |

| Electron Affinity (EA) | 0.07962 | eV |

| Electronegativity (χ) | 0.30852 | eV |

| Electrophilicity Index (ω) | 0.31883 | eV |

| Dipole Moment (D) | 3.4689 | Debye |

Note: The data presented is based on a computational study of a related quinazoline derivative and is intended to provide an approximate understanding of the properties of this compound.

Fluorescence-Structure-Charge Distribution Property (FSPR) Relationship Studies

The relationship between a molecule's fluorescence, its chemical structure, and the distribution of electronic charge is a key area of investigation for the development of novel fluorescent probes and optoelectronic materials. For quinazoline derivatives, their fluorescence properties are highly dependent on the nature and position of substituents on the quinazoline core.

Generally, the fluorescence of quinazoline compounds is governed by intramolecular charge transfer (ICT) processes. researchgate.net The presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic system can significantly influence the ICT character and, consequently, the fluorescence emission. In this compound, the methoxy group at the 7-position acts as an electron-donating group, which is expected to influence the compound's photophysical properties.